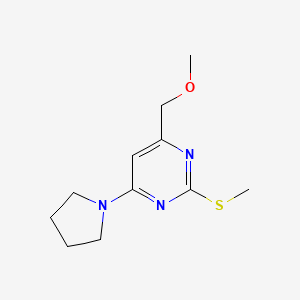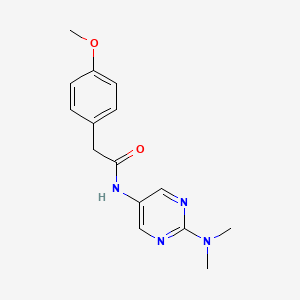
5-Brom-1-(pyridin-3-ylmethyl)pyridin-2(1H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole and its derivatives has been widely studied . For example, Hadizadeh et al. synthesized a compound with a structure similar to imidazole and evaluated it for antihypertensive potential in rats .
Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Wissenschaftliche Forschungsanwendungen
FGFR-Hemmung
Die Verbindung hat vielversprechende Aktivität als Inhibitor des Fibroblastenwachstumsfaktorrezeptors (FGFR) gezeigt. Die abnormale Aktivierung von FGFR-Signalwegen ist mit verschiedenen Krebsarten assoziiert, darunter Brustkrebs, Lungenkrebs und Leberkrebs. Das Targeting von FGFRs stellt eine attraktive Strategie für die Krebstherapie dar. Insbesondere weist diese Verbindung eine potente inhibitorische Aktivität gegen FGFR1, FGFR2 und FGFR3 auf. Beispielsweise zeigte Verbindung 4h FGFR1–4 IC50-Werte von 7, 9, 25 bzw. 712 nM. In-vitro-Studien zeigten auch ihre Fähigkeit, die Proliferation von Brustkrebszellen zu hemmen, Apoptose zu induzieren und Migration und Invasion zu unterdrücken .
Leitverbindung für die Optimierung
Verbindung 4h mit ihrem niedrigen Molekulargewicht dient als eine attraktive Leitverbindung für die anschließende Optimierung. Ihre günstigen Eigenschaften machen sie zu einem potenziellen Kandidaten für die Weiterentwicklung von Medikamenten .
Andere potenzielle Anwendungen
Obwohl die FGFR-Hemmung der primäre Fokus ist, lohnt es sich, andere potenzielle Anwendungen zu untersuchen. Leider sind spezifische Untersuchungen zu dieser Verbindung über die FGFR-Hemmung hinaus begrenzt. Angesichts ihrer strukturellen Merkmale könnte sie jedoch breitere Auswirkungen in Bereichen wie der pharmazeutischen Chemie, der Wirkstoffforschung und der chemischen Biologie haben.
Zusammenfassend lässt sich sagen, dass 5-Brom-1-(pyridin-3-ylmethyl)pyridin-2(1H)-on vielversprechend als FGFR-Inhibitor ist und sein niedriges Molekulargewicht es zu einem attraktiven Ausgangspunkt für die Medikamentenentwicklung macht. Weitere Forschung ist erforderlich, um zusätzliche Anwendungen aufzudecken und ihre Eigenschaften zu optimieren .
Wirkmechanismus
The exact mechanism of action of 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is not yet fully understood. However, it is believed to act as a nucleophilic reagent, allowing for the formation of covalent bonds between molecules. It has been suggested that this compound may also act as an electrophile, allowing for the formation of covalent bonds between molecules that are not normally reactive.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one are not yet fully understood. However, it has been suggested that this compound may have an effect on the metabolism of certain biomolecules, such as proteins and nucleic acids. Additionally, it has been suggested that this compound may have an effect on the expression of certain genes involved in metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is also relatively stable and easy to store. Additionally, it can be used in a wide variety of reactions, making it a versatile reagent for organic synthesis. However, there are also certain limitations to its use. For example, it is not soluble in water, and it can react with certain molecules that are not reactive under normal conditions.
Zukünftige Richtungen
The potential applications of 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one are vast, and there are many potential future directions for research. For example, further studies into the biochemical and physiological effects of this compound could lead to the development of new drugs or therapies. Additionally, further research into its use as a reagent for organic synthesis could lead to the development of new materials and compounds. Finally, further research into its potential as a corrosion inhibitor and catalyst could lead to the development of new materials and technologies.
Synthesemethoden
The synthesis of 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one can be achieved through a number of methods. The most common method involves the reaction of pyridine-3-carboxaldehyde with peracetic acid in the presence of a catalytic amount of bromine, followed by hydrolysis of the resulting product. This method has been shown to produce high yields of the desired compound. Alternatively, the compound can also be synthesized through the reaction of pyridine-3-carboxaldehyde with bromine in the presence of a base, followed by hydrolysis of the resulting product.
Safety and Hazards
The safety and hazards of imidazole and its derivatives depend on the specific compound. Some imidazole derivatives are commercially available drugs in the market such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Eigenschaften
IUPAC Name |
5-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-4-11(15)14(8-10)7-9-2-1-5-13-6-9/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIKHLGYIJSIJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=CC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)
![(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B2389365.png)
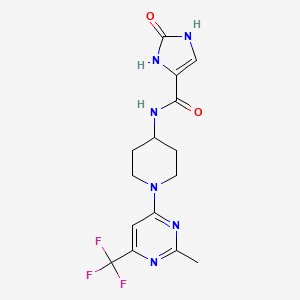
![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)
![N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2389370.png)
![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)
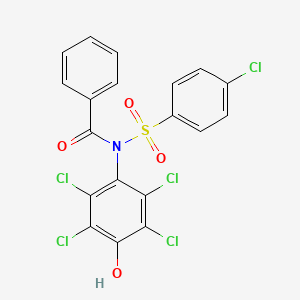

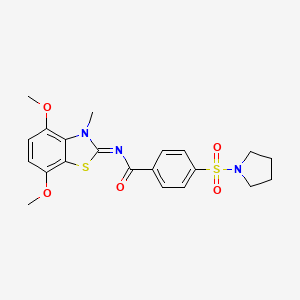
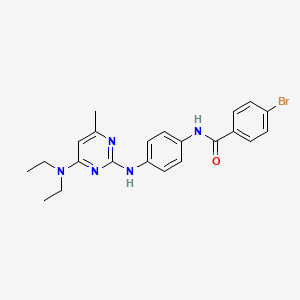
![N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2389377.png)
